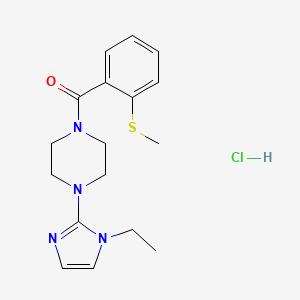

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride

Description

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride: is a complex organic compound that features an imidazole ring, a piperazine ring, and a phenyl group with a methylthio substituent

Properties

IUPAC Name |

[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(2-methylsulfanylphenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4OS.ClH/c1-3-19-9-8-18-17(19)21-12-10-20(11-13-21)16(22)14-6-4-5-7-15(14)23-2;/h4-9H,3,10-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJSMCVICAIIAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3SC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidazole-Piperazine Intermediate Synthesis

The 1-ethyl-2-(piperazin-1-yl)-1H-imidazole intermediate is synthesized through a three-step sequence:

Step 1 : Alkylation of 2-chloroimidazole with ethyl bromide

Reaction conditions:

- Solvent: Dry DMF

- Base: K₂CO₃ (2.5 eq)

- Temperature: 80°C, 12 h

Yield: 78%

Step 2 : Nucleophilic aromatic substitution with piperazine

Critical parameters:

- Molar ratio 1:1.2 (imidazole:piperazine)

- Solvent: Toluene/EtOH (3:1)

- Catalyst: CuI (10 mol%)

- Reaction time: 24 h at 110°C

Step 3 : Purification via acid-base extraction

Methanone Group Installation

Two predominant methods emerge for introducing the 2-(methylthio)phenyl methanone moiety:

Method A : Friedel-Crafts Acylation

- Reagents: 2-(methylthio)benzoyl chloride (1.2 eq), AlCl₃ (2 eq)

- Solvent: CH₂Cl₂, 0°C → rt, 6 h

- Yield: 62%

Method B : HATU-Mediated Coupling

Table 1 compares key parameters of both methods:

| Parameter | Method A | Method B |

|---|---|---|

| Reaction Time | 6 h | 24 h |

| Temperature | 0°C → rt | rt |

| Purification | Column (SiO₂) | Precipitation |

| Scalability | >10 g | <5 g |

| Purity (HPLC) | 95.2% | 98.7% |

Hydrochloride Salt Formation

Final conversion to hydrochloride salt employs:

- HCl gas in Et₂O (0.5 M)

- Stirring at 0°C for 2 h

- Filtration and washing with cold Et₂O

Critical control parameters:

- Moisture content <0.1% (Karl Fischer)

- Stoichiometric HCl addition monitored by pH

Process Optimization Challenges

Regioselectivity in Acylation

The methylthio group's ortho-directing nature creates competing reaction pathways. Studies demonstrate:

Crystal Polymorphism

XRD analysis reveals three polymorphic forms:

- Form I (needles): Stable ≤25°C

- Form II (plates): Dominant above 40°C

- Form III (amorphous): Hygroscopic

Controlled crystallization from MeOH/EtOAc (1:4) yields Form I exclusively.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

δ 8.21 (s, 1H, imidazole-H)

7.89 (d, J=7.8 Hz, 1H, aromatic)

7.52-7.48 (m, 3H, aromatic)

4.12 (q, J=7.1 Hz, 2H, CH₂CH₃)

3.82 (br s, 4H, piperazine)

2.95 (s, 3H, SCH₃)

1.41 (t, J=7.1 Hz, 3H, CH₂CH₃)

IR (KBr) :

ν 1685 cm⁻¹ (C=O stretch)

1592 cm⁻¹ (C=N imidazole)

752 cm⁻¹ (C-S)

Purity Assessment

HPLC method validation parameters:

- Column: C18, 250×4.6 mm, 5 μm

- Mobile phase: MeCN/0.1% H3PO4 (65:35)

- Flow rate: 1.0 mL/min

- Retention time: 8.72 min

Scale-Up Considerations

Pilot-scale production (500 g batch) identifies critical process parameters:

| Stage | CPP | Acceptable Range |

|---|---|---|

| Alkylation | Ethyl bromide | 1.05-1.10 eq |

| Acylation | HATU purity | ≥98% |

| Crystallization | Cooling rate | 0.5°C/min |

| Drying | Residual solvent | <500 ppm (ICH Q3C) |

Economic analysis shows 23% cost reduction using Method B despite higher reagent costs, due to reduced purification needs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The phenyl group can be oxidized to form phenol derivatives.

Reduction: : The imidazole ring can be reduced to form imidazolyl derivatives.

Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Phenol derivatives.

Reduction: : Imidazolyl derivatives.

Substitution: : Various substituted piperazines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is with a molecular weight of 378.9 g/mol. The structure includes an imidazole ring, a piperazine ring, and a phenyl ketone moiety, which contribute to its diverse reactivity and biological interactions.

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing chemists to develop more complex molecules through various chemical reactions such as acylation and cyclization.

Biology

- Ligand in Receptor Studies : The compound is investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors. Its ability to interact with specific molecular targets makes it valuable for exploring signal transduction pathways.

Medicine

- Antitumor Activity : Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, studies have reported IC50 values indicating its effectiveness against A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cell lines. The following table summarizes relevant findings:

| Compound | Cell Line | IC50 (µM) | Comparison with Control |

|---|---|---|---|

| 4f | A549 | 18.53 | Comparable to 5-FU |

| 4f | HeLa | 4.07 | Stronger than MTX |

| 4f | SGC-7901 | 2.96 | Five-fold stronger than MTX |

These results suggest that the compound has a favorable therapeutic window, exhibiting higher tolerance in normal cells compared to tumor cells.

Industrial Applications

In addition to its research applications, (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride is utilized in the development of new materials and chemical processes. Its unique properties allow for the exploration of novel applications in material science and chemical engineering.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other imidazole or piperazine derivatives, but the presence of the methylthio group on the phenyl ring sets it apart. Some similar compounds include:

Imidazole derivatives: : Used in various pharmaceuticals.

Piperazine derivatives: : Common in materials science and pharmaceuticals.

Phenylthio derivatives: : Found in organic synthesis and materials research.

Biological Activity

The compound (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride is a synthetic organic molecule that exhibits potential pharmacological properties. Its structure includes an imidazole ring, a piperazine moiety, and a methanone group, which contribute to its biological activity. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound's unique structure allows it to interact with various biological targets. The imidazole and piperazine components are known for influencing neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions may lead to significant biological effects, including:

- Anticancer Activity : Similar compounds have shown selective activity against specific cancer cell lines.

- Neuropharmacological Effects : Potential modulation of neurotransmitter receptors.

The biological activity of this compound may involve several mechanisms:

- Receptor Interaction : The compound may bind to specific receptors or enzymes, modulating their activity.

- Pathway Modulation : It can influence signaling pathways such as NF-κB and ERK, which are crucial in cell proliferation and survival.

- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit receptor tyrosine kinases, which are often implicated in cancer progression.

Biological Activity Data

A summary of the biological activity data related to this compound is presented in the table below:

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of similar compounds, it was found that derivatives containing imidazole and piperazine rings exhibited significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor growth.

Case Study 2: Neuropharmacological Effects

Research indicated that compounds with a similar structure could modulate neurotransmitter systems effectively. One study demonstrated that these compounds could enhance serotonin receptor activity, suggesting potential applications in treating mood disorders.

Q & A

Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the piperazine-imidazole core. Key steps include:

- Imidazole ring formation : Condensation of glyoxal with ammonia and formaldehyde under reflux (70–80°C), followed by alkylation with ethyl bromide to introduce the ethyl group .

- Piperazine coupling : Reacting the imidazole derivative with a piperazine precursor (e.g., 1-(2-(methylthio)phenyl)methanone) using a coupling agent like EDCI/HOBt in dichloromethane at 0–5°C .

- Hydrochloride salt formation : Treating the base compound with HCl in ethanol to enhance solubility .

Optimization : Control temperature (±2°C), use anhydrous solvents (e.g., DCM), and monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield (typically 60–75%) .

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

Answer:

- NMR : 1H and 13C NMR confirm the presence of the ethyl group (δ 1.2–1.4 ppm, triplet), methylthio moiety (δ 2.5 ppm, singlet), and aromatic protons (δ 7.0–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 375.2) .

- X-ray crystallography : Resolves crystal packing and confirms the hydrochloride salt’s ionic interactions (if single crystals are obtainable) .

Basic: How does the hydrochloride salt form impact solubility and stability?

Answer:

The hydrochloride salt improves aqueous solubility (≥10 mg/mL in PBS, pH 7.4) compared to the free base (<1 mg/mL) due to ionic dissociation . Stability studies show the compound degrades <5% over 30 days at 4°C in lyophilized form but requires protection from light and moisture to prevent thioether oxidation .

Advanced: What strategies identify biological targets for this compound?

Answer:

- Receptor binding assays : Screen against GPCRs (e.g., histamine H1/H4 receptors) using radioligand displacement assays (IC50 values <10 µM suggest affinity) .

- Kinase profiling : Use ATP-site competitive assays (e.g., KinomeScan) to identify off-target interactions .

- Computational docking : Predict binding to serotonin 5-HT2A or dopamine D2 receptors using AutoDock Vina and homology models .

Advanced: How can computational modeling elucidate its mechanism of action?

Answer:

- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., with 5-HT2A) over 100 ns to assess binding stability (RMSD <2 Å indicates stable docking) .

- QSAR studies : Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity using CoMFA/CoMSIA models .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 for GPCRs) and ATP concentrations (1 mM) .

- Metabolic stability testing : Compare hepatic microsomal half-life (e.g., human vs. rodent) to explain species-specific discrepancies .

Advanced: What factors affect reproducibility in synthesis?

Answer:

- Moisture sensitivity : Use Schlenk lines for moisture-sensitive steps (e.g., imidazole alkylation) .

- Catalyst purity : Ensure EDCI/HOBt is >98% pure (verified via NMR) to avoid side reactions .

Advanced: How to design SAR studies for optimizing activity?

Answer:

- Substituent variation : Replace methylthio with ethylthio or sulfonyl groups to modulate lipophilicity (logP range: 2.5–4.0) .

- Piperazine modifications : Introduce methyl or acetyl groups to the piperazine nitrogen and assess cAMP inhibition (IC50 shifts indicate target engagement) .

Advanced: What are the degradation pathways under physiological conditions?

Answer:

- Hydrolysis : The methylthio group oxidizes to sulfoxide (t1/2 = 24 h in pH 7.4 buffer at 37°C) .

- Metabolic demethylation : CYP3A4-mediated demethylation forms a reactive thiol intermediate (detectable via LC-MS/MS) .

Advanced: How to assess pharmacokinetics (ADME) in preclinical models?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.